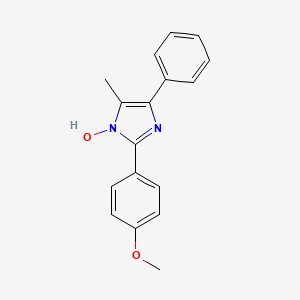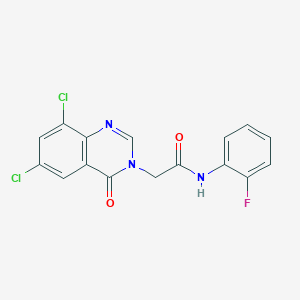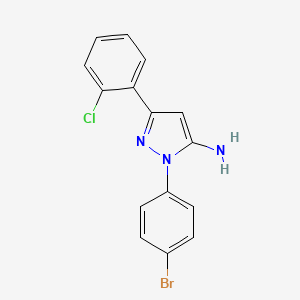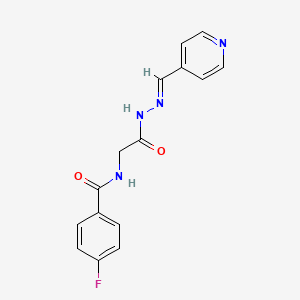
methyl 4-(4-methyl-3-oxido-5-phenyl-1H-imidazol-2-yl)phenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-methyl-3-oxido-5-phenyl-1H-imidazol-2-yl)phenyl ether is a complex organic compound with the molecular formula C17H16N2O2 and a molecular weight of 280.329 g/mol Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
One common method for synthesizing imidazoles involves the cyclization of amido-nitriles in the presence of a catalyst such as nickel . The reaction conditions are generally mild, allowing for the inclusion of various functional groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Methyl 4-(4-methyl-3-oxido-5-phenyl-1H-imidazol-2-yl)phenyl ether can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 4-(4-methyl-3-oxido-5-phenyl-1H-imidazol-2-yl)phenyl ether has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Mécanisme D'action
The mechanism of action of methyl 4-(4-methyl-3-oxido-5-phenyl-1H-imidazol-2-yl)phenyl ether involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and other active sites in proteins, inhibiting their function. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Methyl 4-(4-methyl-3-oxido-5-phenyl-1H-imidazol-2-yl)phenyl ether can be compared to other similar compounds, such as:
- Methyl 4-(5-methyl-1H-pyrazol-3-yl)phenyl ether
- 2-Methoxy-4-(4-methyl-3-oxido-5-phenyl-1H-imidazol-2-yl)phenol
- Methyl 4-(5-methyl-1H-benzimidazol-2-yl)phenyl ether
These compounds share similar structural features but differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its specific imidazole ring structure and the presence of the ether group, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C17H16N2O2 |
|---|---|
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
1-hydroxy-2-(4-methoxyphenyl)-5-methyl-4-phenylimidazole |
InChI |
InChI=1S/C17H16N2O2/c1-12-16(13-6-4-3-5-7-13)18-17(19(12)20)14-8-10-15(21-2)11-9-14/h3-11,20H,1-2H3 |
Clé InChI |
SNMQEAUYTKCMIE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(N1O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-ethoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/no-structure.png)

![(5Z)-3-Butyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15084707.png)


![4-{5-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B15084746.png)

![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B15084748.png)
![(5E)-5-(3,4-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15084752.png)


![(5E)-5-(2-nitrobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15084766.png)

